molecular formula C15H12FNO3S2 B2750494 2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 2380042-93-1

2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2750494
CAS No.: 2380042-93-1
M. Wt: 337.38
InChI Key: BJOPZGWVSDDOFP-UHFFFAOYSA-N
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Description

2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, furan, thiophene, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonamide group can yield primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is unique due to its combination of fluorine, furan, thiophene, and benzenesulfonamide groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOPZGWVSDDOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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